6-Oxa-2-thiaspiro[4.5]decan-9-ol 6-Oxa-2-thiaspiro[4.5]decan-9-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18338806
InChI: InChI=1S/C8H14O2S/c9-7-1-3-10-8(5-7)2-4-11-6-8/h7,9H,1-6H2
SMILES:
Molecular Formula: C8H14O2S
Molecular Weight: 174.26 g/mol

6-Oxa-2-thiaspiro[4.5]decan-9-ol

CAS No.:

Cat. No.: VC18338806

Molecular Formula: C8H14O2S

Molecular Weight: 174.26 g/mol

* For research use only. Not for human or veterinary use.

6-Oxa-2-thiaspiro[4.5]decan-9-ol -

Specification

Molecular Formula C8H14O2S
Molecular Weight 174.26 g/mol
IUPAC Name 6-oxa-2-thiaspiro[4.5]decan-9-ol
Standard InChI InChI=1S/C8H14O2S/c9-7-1-3-10-8(5-7)2-4-11-6-8/h7,9H,1-6H2
Standard InChI Key GNJFTZJBQUTMCK-UHFFFAOYSA-N
Canonical SMILES C1COC2(CCSC2)CC1O

Introduction

Structural Features and Molecular Data

Core Architecture

The compound consists of:

  • Spiro center: A single carbon atom shared between a tetrahydrofuran (oxa) ring and a thiolane (thia) ring.

  • Functional groups: A hydroxyl (-OH) group at position 9 and sulfur at position 2.

Table 1: Comparative Molecular Data of Spirocyclic Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Heteroatoms
6-Oxa-2-azaspiro[4.5]decan-9-ol C₈H₁₅NO₂157.21N, O
6-Oxa-2-thiaspiro[4.5]decan-9-ol*C₈H₁₅O₂S189.27S, O

*Theoretical values calculated by substituting nitrogen with sulfur in the aza analog .

Stereochemical Considerations

Spiro compounds often exhibit chirality due to restricted rotation. For example, (5R,9S)-6-oxa-2-azaspiro[4.5]decan-9-ol demonstrates enantiomer-specific bioactivity . The thia variant likely has similar stereochemical complexity, influencing its reactivity and interactions.

Synthesis Pathways

Inferred Methods

Spirocyclic thia compounds are typically synthesized via:

  • Dearomatization cyclization: Copper-catalyzed radical reactions, as seen in azaspiro derivatives.

  • Ring-closing metathesis: Using Grubbs catalysts to form the thiolane ring.

  • Functional group interconversion: Oxidation of thiol intermediates to thioether linkages.

Table 2: Key Reaction Parameters for Spirocyclic Synthesis

ParameterTypical ConditionsYield Range
CatalystCuI, 1,10-phenanthroline70–85%
Temperature80–120°C
SolventDMF or THF

Physicochemical Properties

Predicted Properties

  • Solubility: Lower than aza analogs due to sulfur’s hydrophobicity (estimated LogP ~1.8 vs. 0.9 for aza ).

  • Thermal stability: Decomposition likely above 250°C, analogous to 6-oxa-2-azaspiro[4.5]decan-9-ol derivatives.

  • Acidity: Hydroxyl group pKa ~12–14, similar to aliphatic alcohols .

Spectroscopic Signatures

  • IR: Strong O-H stretch (~3200 cm⁻¹), C-S vibration (~700 cm⁻¹).

  • NMR: Distinct sp³ hybridized carbons adjacent to sulfur (δ 35–50 ppm in ¹³C NMR) .

Research Gaps and Future Directions

  • Synthetic validation: No published routes for 6-oxa-2-thiaspiro[4.5]decan-9-ol exist; experimental confirmation is needed.

  • Biological screening: Prioritize assays for anticancer and antimicrobial activity.

  • Computational modeling: DFT studies to predict regioselectivity in reactions.

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